IDO1 Inhibitory Potency: Methanoisoindole Scaffold vs. Aromatic Isoindole-1,3-dione
In a recombinant human IDO1 enzymatic assay, a closely related 2-(4-butoxyphenyl)-isoindole-1,3-dione analog (aromatic scaffold) exhibited an IC50 of 1,240 nM, while a methanoisoindole-1,3-dione derivative with identical butoxyphenyl substitution showed an IC50 of 3,180 nM [1]. The ~2.6-fold difference suggests that the saturated norbornene scaffold reduces IDO1 inhibitory potency relative to the fully aromatic congener. This information is critical for medicinal chemistry programs: the methanoisoindole scaffold may be less suitable for IDO1-targeted applications but may offer advantages for other targets where the rigid bicyclic geometry is preferred.
| Evidence Dimension | Inhibition of recombinant human IDO1 enzyme (IC50, nM) |
|---|---|
| Target Compound Data | IC50 = 3,180 nM (for methanoisoindole scaffold with butoxyphenyl substitution; exact stereochemistry not specified) |
| Comparator Or Baseline | IC50 = 1,240 nM (for aromatic isoindole-1,3-dione analog with 4-butoxyphenyl substitution) |
| Quantified Difference | ~2.6-fold weaker inhibitory potency for the methanoisoindole scaffold |
| Conditions | Recombinant human IDO1; L-tryptophan substrate; 45 min (methanoisoindole) / 60 min (aromatic) incubation; fluorescence or kynurenine detection assay. |
Why This Matters
Procurement decisions for IDO1 inhibitor screening libraries or medicinal chemistry starting points must account for the scaffold-dependent potency shift, as the methanoisoindole core may necessitate higher screening concentrations and different SAR optimization strategies compared to aromatic isoindole-1,3-diones.
- [1] BindingDB Entry BDBM50550888 (CHEMBL4749277): IC50 = 3.18E+3 nM for inhibition of recombinant human IDO1. BindingDB Entry BDBM50127158 (CHEMBL3628593): IC50 = 1.24E+3 nM for inhibition of recombinant human IDO1 by a 2-(4-butoxyphenyl)-isoindole-1,3-dione derivative. https://www.bindingdb.org View Source
